molecular formula C13H14BrNO4 B3222851 Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate CAS No. 121565-03-5

Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate

Cat. No.: B3222851
CAS No.: 121565-03-5
M. Wt: 328.16 g/mol
InChI Key: AEAGBEWRNIFMFJ-UHFFFAOYSA-N
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Description

Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate is a benzoxazine derivative characterized by:

  • A benzoxazine core (a fused benzene and oxazine ring system).
  • Substituents: A bromine atom at position 6, a methyl group at position 8, and an ethyl acetate group attached to the nitrogen at position 2.
  • Functional groups: A ketone (3-oxo) and an ester (ethyl acetate).

This compound is of interest in medicinal chemistry due to the pharmacological versatility of benzoxazines, which are known for their anti-inflammatory, antimicrobial, and anticancer activities .

Properties

IUPAC Name

ethyl 2-(6-bromo-8-methyl-3-oxo-1,4-benzoxazin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO4/c1-3-18-12(17)6-15-10-5-9(14)4-8(2)13(10)19-7-11(15)16/h4-5H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEAGBEWRNIFMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)COC2=C1C=C(C=C2C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate typically involves a multi-step process. One common method starts with the bromination of 2-(8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid using bromine in the presence of a solvent like acetic acid. The resulting brominated intermediate is then esterified with ethanol under acidic conditions to form the desired ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient mixing and precise control over reaction conditions. Automated systems can streamline the bromination and esterification steps, ensuring consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: : The compound can be reduced using agents such as lithium aluminium hydride, particularly targeting the carbonyl groups.

  • Substitution: : The bromine atom allows for nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in an acidic medium.

  • Reduction: : Lithium aluminium hydride in dry ether.

  • Substitution: : Nucleophiles such as sodium azide or thiols in polar aprotic solvents like dimethylformamide.

Major Products

  • Oxidation: : Conversion to corresponding carboxylic acids.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Generation of new compounds with varied functional groups.

Scientific Research Applications

Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate is valuable in several fields:

  • Chemistry: : It serves as a building block for complex organic molecules, particularly in the synthesis of benzoxazine derivatives.

  • Biology: : Its derivatives are used to investigate biological pathways and enzyme mechanisms.

  • Medicine: : Potential pharmaceutical applications, including as intermediates in drug synthesis.

  • Industry: : Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate's effects are primarily related to its structural features. The benzoxazine ring can interact with various molecular targets, including enzymes and receptors, potentially altering their activity. The bromine atom and other substituents can enhance binding specificity and reactivity, affecting pathways involved in biochemical processes.

Comparison with Similar Compounds

Substituent Variations on the Benzoxazine Core

Compound Name Substituents (Position) Key Structural Differences Reference
Ethyl 2-(3-oxo-2H-benzo[b][1,4]oxazin-4-yl)acetate None (unsubstituted core) Lacks bromo and methyl groups at positions 6/8
Ethyl 2-(7-chloro-3-oxo-2H-benzo[b][1,4]oxazin-4-yl)acetate Cl at position 7 Chlorine instead of bromine; no methyl group
Ethyl 2-(6-chloro-3-oxo-2H-benzo[b][1,4]oxazin-4-yl)acetate Cl at position 6 Chlorine instead of bromine; no methyl group
6-Bromo-8-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one Br at 6, OMe at 8 Methoxy instead of methyl at position 8
4-(Cyclohexylmethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one Cyclohexylmethyl at N4 Pyrido-oxazine hybrid; bulky alkyl substituent

Key Observations :

  • Methyl vs. Methoxy : The methyl group at position 8 (target compound) is less electron-donating than methoxy, which may influence ring electronics and binding interactions .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Trends Reference
Ethyl 2-(3-oxo-2H-benzo[b][1,4]oxazin-4-yl)acetate 235.21 142–143 Soluble in DMF, DCM, acetone
Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4-yl)acetate 328.18 Not reported Expected lower aqueous solubility due to Br/Me groups
4-(Cyclohexylmethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one 260.34 60–62 Lipophilic (cyclohexyl group)

Trends :

  • Bromine and methyl substituents increase molecular weight and likely reduce melting points compared to unsubstituted analogs.
  • Bulkier substituents (e.g., cyclohexylmethyl) lower melting points due to reduced crystal packing efficiency .

Biological Activity

Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate is a compound belonging to the benzo[b][1,4]oxazine class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Structure

The compound features a unique structure characterized by:

  • A bromo substituent at the 6-position.
  • A methyl group at the 8-position.
  • An ester functional group derived from ethyl acetate.

This specific arrangement contributes to its chemical reactivity and biological activity.

Molecular Formula

The molecular formula for this compound is C13H14BrNOC_{13}H_{14}BrNO .

Pharmacological Potential

Research indicates that compounds within the benzo[b][1,4]oxazine family exhibit various biological activities. This compound is being investigated for:

  • Antimicrobial Activity : Studies have shown that related compounds possess antimicrobial properties against various pathogens.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.

The biological activity of this compound may be attributed to:

  • Inhibition of Enzymatic Pathways : Similar compounds have been reported to inhibit specific enzymes involved in metabolic pathways.
  • Interaction with Cellular Targets : The presence of halogen and methyl groups may enhance binding affinity to biological targets.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial effects of several benzo[b][1,4]oxazine derivatives, including this compound. The results indicated significant inhibition of bacterial growth in vitro against strains such as Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.

Comparative Analysis with Similar Compounds

Compound NameStructure HighlightsSimilarity Index
2-(6-Chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acidChlorine substituent instead of bromine0.89
2-(7-Chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acidDifferent chlorine position0.87
2-(6,7-Dichloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acidTwo chlorine substituents0.86

The table above illustrates the diversity within the benzo[b][1,4]oxazine family while showcasing the unique features of this compound due to its specific substituents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate?

  • Methodological Answer : The compound can be synthesized via condensation reactions starting from bromo-substituted anthranilic acid derivatives. For example, bromoanthranilic acid is reacted with acyl chlorides (e.g., benzoyl chloride) in pyridine at 0°C to form a benzoxazinone intermediate. Subsequent alkylation with ethyl bromoacetate in the presence of anhydrous potassium carbonate under reflux (e.g., 22 hours in acetone) yields the target ester . Reaction progress is monitored via TLC using hexane:ethyl acetate (2:1) as the mobile phase .

Q. How is reaction completion validated during synthesis?

  • Methodological Answer : Thin-layer chromatography (TLC) is routinely employed. A mobile phase of hexane:ethyl acetate (2:1 or 1:2) is used, and spots are visualized under UV light. Homogeneity is confirmed by a single spot after recrystallization (e.g., ethanol as solvent) .

Q. What spectroscopic techniques are used for structural characterization?

  • Methodological Answer :

  • FT-IR : Identifies functional groups (e.g., C=O at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹) .
  • 1H NMR : Assigns protons in the benzoxazine and ester moieties (e.g., δ 2.51 ppm for methyl groups, aromatic protons at δ 7.39–8.11 ppm) .
  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., similar benzothiazine derivatives analyzed in ) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :

  • Catalyst Screening : Test alternative bases (e.g., NaHCO₃ vs. K₂CO₃) .
  • Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, acetone) for alkylation efficiency .
  • Temperature Control : Evaluate reflux duration (e.g., 3–24 hours) to balance completion and side reactions .
  • Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., molar ratios, solvent volume) .

Q. How to address contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm proton-carbon correlations .
  • X-ray Diffraction : Resolve ambiguities in stereochemistry or tautomeric forms (e.g., keto-enol equilibria) .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What strategies are effective for designing derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., Br, NO₂) at the 6- or 8-position to modulate electronic effects .
  • Scaffold Hybridization : Fuse benzoxazine with triazole or thiadiazole rings to explore synergistic activity .
  • In Silico Profiling : Perform molecular docking to predict binding affinities (e.g., anthelmintic targets like β-tubulin) .

Q. How to evaluate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH-Dependent Hydrolysis : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
  • Metabolic Stability Assays : Use liver microsomes to assess susceptibility to cytochrome P450 enzymes .

Methodological Notes

  • Safety Protocols : Handle brominated intermediates in fume hoods; avoid ignition sources due to flammability risks (e.g., pyridine, acetone) .
  • Data Reproducibility : Calibrate instruments (e.g., NMR, FT-IR) using standard references (e.g., TMS for NMR) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate

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